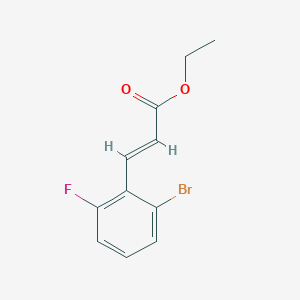
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group attached to an acrylate moiety, with a 2-bromo-6-chlorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate typically involves the esterification of (E)-3-(2-bromo-6-chlorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and reduced by-products. This method is more sustainable and scalable compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The acrylate moiety can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used for oxidation.
Major Products
Substitution: Products include 3-(2-azido-6-chlorophenyl)acrylate or 3-(2-thio-6-chlorophenyl)acrylate.
Reduction: The major product is tert-butyl 3-(2-bromo-6-chlorophenyl)propanoate.
Oxidation: The major product is 3-(2-bromo-6-chloroquinone)acrylate.
Wissenschaftliche Forschungsanwendungen
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the preparation of polymers and copolymers with specific properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions due to its reactive bromine and acrylate groups.
Medicinal Chemistry: It is investigated for its potential as a precursor to bioactive compounds.
Wirkmechanismus
The mechanism of action of (E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the acrylate moiety are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl bromide: Similar in having a tert-butyl group and a bromine atom but lacks the acrylate moiety.
tert-Butyl carbamate: Contains a tert-butyl group and a carbamate moiety, used in different applications.
tert-Butyl acetate: An ester with a tert-butyl group, used as a solvent and in organic synthesis.
Uniqueness
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate is unique due to its combination of a tert-butyl ester, a bromine atom, and an acrylate moiety. This combination provides distinct reactivity and versatility in synthetic applications, making it valuable for various research and industrial purposes.
Eigenschaften
IUPAC Name |
tert-butyl (E)-3-(2-bromo-6-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClO2/c1-13(2,3)17-12(16)8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFODYXGCSAVHD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














